molecular formula C5H6Br2N2O B1529160 4-Bromo-5-methoxypyrimidine hydrobromide CAS No. 1923238-80-5

4-Bromo-5-methoxypyrimidine hydrobromide

Cat. No. B1529160
CAS RN: 1923238-80-5
M. Wt: 269.92 g/mol
InChI Key: USVRFZRQIDAOQT-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxypyrimidine hydrobromide (4-BMPH) is an organic compound that is used in a variety of scientific research applications. It is a brominated pyrimidine derivative, which is a type of heterocyclic organic compound with a ring structure containing nitrogen and other non-carbon atoms. 4-BMPH is a highly versatile compound that is used in a wide range of scientific research applications, from organic synthesis to drug development.

Scientific Research Applications

Antiviral Activity

One study explored the antiviral activity of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are analogues synthesized through reactions involving brominated pyrimidine derivatives. These compounds showed significant inhibition of retrovirus replication in cell culture, highlighting their potential as antiviral agents. However, their activity against DNA viruses was poor. Notably, certain derivatives exhibited potent activity against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture, with minimal toxicity (Hocková et al., 2003).

Synthesis of Metal-Complexing Molecular Rods

Another application involves the preparation of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, which are useful for creating metal-complexing molecular rods. Efficient syntheses of these compounds have been developed, demonstrating the versatility of brominated pyrimidine derivatives in constructing complex molecular structures with potential applications in materials science (Schwab et al., 2002).

Large-Scale Synthesis of Alkyl 5-Hydroxy-Pyridin- and Pyrimidin-2-yl Acetate

In pharmaceutical synthesis, the efficient and high-yielding route for synthesizing methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate and its pyrimidine analogues demonstrates the utility of brominated pyrimidine derivatives. This methodology facilitates the large-scale production of key intermediates for further chemical transformations, showcasing the importance of these compounds in medicinal chemistry (Morgentin et al., 2009).

Immunomodulatory Compounds

Research on the synthetic routes to novel 5-aryl analogues of the immunological agent bropirimine, which exhibits anticancer and interferon-inducing properties, further illustrates the significance of brominated pyrimidine derivatives. These studies not only provide insights into the structural requirements for biological activity but also highlight the potential of these compounds in developing new immunomodulatory drugs (Hannah et al., 2000).

properties

IUPAC Name

4-bromo-5-methoxypyrimidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O.BrH/c1-9-4-2-7-3-8-5(4)6;/h2-3H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVRFZRQIDAOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CN=C1Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-methoxypyrimidine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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